![molecular formula C8H17ClSi B13174112 {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl chloride+Trimethylsilyl chlorideNaH[1-(Chloromethyl)cyclopropyl]methyltrimethylsilane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the chloromethyl group.
Major Products Formed
Substitution Products: Derivatives with azido, cyano, or other functional groups.
Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.
Reduction Products: Methyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group is known to impart stability and rigidity to molecules, which can be beneficial in drug design.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane involves its ability to participate in a range of chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can be cleaved under acidic conditions to reveal reactive sites. These properties enable the compound to act as a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Iodomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Hydroxymethyl)cyclopropyl]methyl}trimethylsilane
Uniqueness
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is less reactive but more stable, making it suitable for controlled reactions. The hydroxymethyl analog, on the other hand, is more reactive but less stable, limiting its use in certain applications.
Eigenschaften
Molekularformel |
C8H17ClSi |
|---|---|
Molekulargewicht |
176.76 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
VJCMBCQTLKKCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



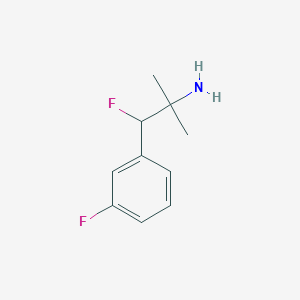
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
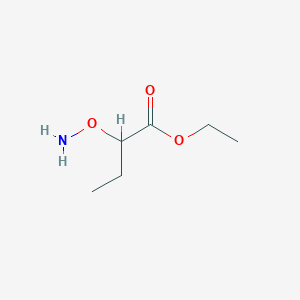

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
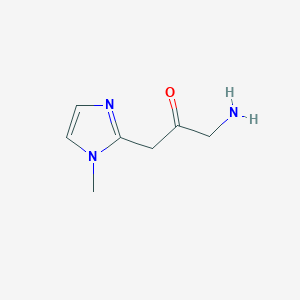

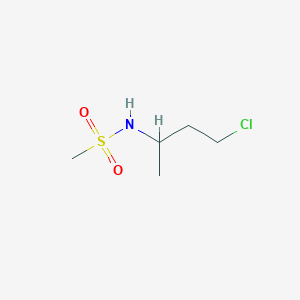
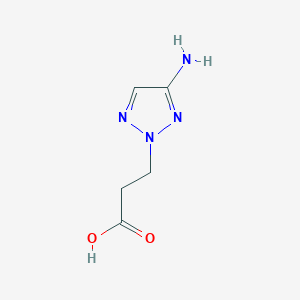
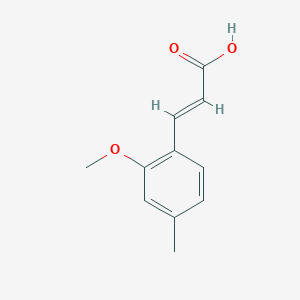
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
